2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
Description
Properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-18(15,16)13-6-4-12(5-7-13)9-10(14)11-3-2-8-17-11/h2-3,8,10,14H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNJQRXMTWFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol typically involves the following steps:
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Formation of the Piperazine Intermediate: : The starting material, piperazine, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(Methylsulfonyl)piperazine.
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Thiophene Attachment: : The thiophene ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-bromoethanol with thiophene-2-carbaldehyde under basic conditions to form 2-(thiophen-2-yl)ethanol.
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Coupling Reaction: : The final step involves coupling 4-(Methylsulfonyl)piperazine with 2-(thiophen-2-yl)ethanol. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
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Substitution: : The ethanol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol has several applications in scientific research:
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Medicinal Chemistry: : It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
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Biological Studies: : The compound is used in studies investigating its effects on cellular processes, including its potential as an antimicrobial or anticancer agent.
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Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Structural and Functional Features
The table below compares key structural attributes and available activity data for the target compound and its analogs:
Physicochemical Properties
- LogP/Solubility: The target compound’s thiophene and ethanol groups likely lower LogP (increased hydrophilicity) compared to analogs with bulky aryl groups (e.g., 4j).
- H-Bond Capacity: The ethanol -OH (1 donor) and sulfonyl/piperazine groups (3–5 acceptors) may improve solubility but limit blood-brain barrier penetration compared to ethanone analogs (e.g., MK47) .
Key Research Findings
- Structural-Activity Relationship (SAR) : Piperazine substitution significantly impacts receptor affinity. Methylsulfonyl groups improve stability, while thiophene enhances π-π stacking in hydrophobic pockets .
- Functional Assays : Analogs like 4j demonstrate sub-100 nM IC50 values in calcium mobilization assays, suggesting the target compound may exhibit potent antagonism if optimized .
Biological Activity
2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a methylsulfonyl group and an ethanol moiety linked to a thiophen-2-yl group. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₂S |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 1219841-90-3 |
The biological activity of 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is attributed to its interaction with various biological targets:
- Neurotransmitter Receptors : The piperazine moiety is known to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzyme Modulation : The thiophen group may play a role in modulating enzyme activities, particularly those involved in inflammatory pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antiinflammatory Activity
Studies have shown that compounds with similar structures can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory responses. For instance, derivatives of thiophene-based compounds have demonstrated selective inhibition of mPGES-1 in low micromolar ranges, suggesting potential for anti-inflammatory therapies .
Anticancer Potential
In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines. For example, specific modifications to the thiophene structure led to compounds that caused cell cycle arrest and increased subG0/G1 fractions in A549 lung cancer cells, indicating a potential for anticancer activity .
Case Study 1: Inhibition of mPGES-1
A study focused on the synthesis of thiophene derivatives found that one compound exhibited an IC50 value against mPGES-1 comparable to established inhibitors. This suggests that 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol could be developed as a lead compound for further exploration in inflammatory diseases .
Case Study 2: Neuroprotective Effects
Another investigation into piperazine derivatives highlighted their neuroprotective effects in models of neurodegeneration. Compounds similar to 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol showed promise in reducing oxidative stress markers and enhancing neuronal survival in vitro .
Comparative Analysis
A comparison with structurally similar compounds reveals unique properties:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol | mPGES-1 Inhibitor | <10 |
| 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylmethyl)urea | Moderate mPGES-1 Inhibitor | 15 |
| 3-thiophenecarboxylic acid derivatives | Anticancer | <20 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-(methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol?
Methodology:
- Key Steps : Multi-step synthesis involving nucleophilic substitution, sulfonylation, and coupling reactions. For example, the methylsulfonyl group can be introduced via reaction of piperazine with methylsulfonyl chloride under anhydrous conditions .
- Critical Parameters :
- Solvents : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates in coupling steps due to increased nucleophilicity .
- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions during sulfonylation .
- Catalysts : Use of triethylamine or sodium hydride to deprotonate intermediates in substitution reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Q. How is the molecular structure of this compound validated?
Methodology:
- Spectroscopic Techniques :
- NMR : H and C NMR confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and methylsulfonyl group (δ 3.1 ppm for CHSO) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 329.12) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the piperazine-thiophene linkage .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
Methodology:
- Comparative SAR Studies :
- Replace the methylsulfonyl group with phenylsulfonyl or methoxy groups to assess changes in receptor binding .
- Modify the thiophene ring (e.g., with furan or pyridine) to evaluate bioactivity shifts (Table 1) .
Q. Table 1: Impact of Substituents on Antimicrobial Activity
| Substituent on Piperazine | Thiophene Modification | Bioactivity (IC, μM) |
|---|---|---|
| Methylsulfonyl | None | 12.3 ± 1.2 |
| Phenylsulfonyl | Fluorination | 28.7 ± 2.1 |
| Methoxy | Furan Replacement | 45.6 ± 3.4 |
- Mechanistic Insight : Methylsulfonyl groups enhance hydrophilicity and hydrogen bonding, critical for enzyme inhibition (e.g., cyclooxygenase-2) .
Q. How can contradictory bioactivity data from different studies be resolved?
Methodology:
- Data Triangulation :
- In vitro vs. In vivo : Discrepancies may arise from metabolic stability; use hepatic microsome assays to assess metabolite interference .
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and solvent (DMSO concentration < 0.1%) to minimize variability .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site conflicts between studies .
Q. What strategies optimize the compound’s pharmacokinetic properties?
Methodology:
- Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the piperazine ring to improve solubility .
- Metabolic Stability :
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., thiophene oxidation) using LC-MS/MS .
- Prodrug Design : Mask polar groups (e.g., ethanol moiety) with acetyl or PEGylated derivatives to enhance bioavailability .
Experimental Design Considerations
Q. How to design assays for evaluating enzyme inhibition mechanisms?
Methodology:
- Kinetic Studies :
- Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with varying substrate concentrations .
- Calculate values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Crystallographic Screening : Co-crystallize the compound with target enzymes (e.g., FAD-dependent oxidoreductases) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
